2-Methoxyphenyl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C16H15ClO4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a methoxy group, a chloro-substituted phenyl ring, and an ester linkage, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate typically involves the esterification of 2-methoxyphenol with 2-(4-chloro-2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates.
Scientific Research Applications
2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate
- 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate
- Isooctyl (4-chloro-2-methylphenoxy)acetate
Uniqueness
2-methoxyphenyl 2-(4-chloro-2-methylphenoxy)acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C16H15ClO4 |
---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C16H15ClO4/c1-11-9-12(17)7-8-13(11)20-10-16(18)21-15-6-4-3-5-14(15)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
YORPFHGIAZMAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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